molecular formula C14H11ClN2O2S B595456 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227269-27-3

4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B595456
CAS No.: 1227269-27-3
M. Wt: 306.764
InChI Key: CRFKKDCFWSVYQT-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a high-value chemical intermediate designed to advance discovery programs in medicinal chemistry. The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged scaffold in drug design, recognized for its ability to modulate a wide range of biological targets, particularly protein kinases . The sulfonyl-protecting group on the nitrogen enhances the compound's stability and alters its electronic properties, making it a more robust building block for synthetic manipulation . The reactive 4-chloro substituent serves as a critical synthetic handle, enabling efficient cross-coupling reactions and nucleophilic aromatic substitutions to introduce diverse carbon-linked and heteroatom-linked substituents. This allows researchers to rapidly explore structure-activity relationships and optimize compound properties. The strategic incorporation of a methyl group can be utilized to fine-tune lipophilicity and metabolic stability. This compound is extensively employed in the synthesis of targeted therapies, with its scaffold frequently appearing in the development of protein kinase inhibitors and other small-molecule therapeutic agents . It is strictly for use in laboratory research and development.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-9-13(15)12-7-8-17(14(12)16-10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFKKDCFWSVYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protocol:

  • Dissolve the pyrrolo[2,3-b]pyridine intermediate (1 equiv) in anhydrous dichloromethane (DCM).

  • Add NCS (1.2 equiv) and catalytic azobisisobutyronitrile (AIBN) .

  • Reflux at 40°C for 6–8 hours under nitrogen.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Yield : 65–78% (dependent on starting material purity).

Sulfonylation at the 1-Position

Sulfonylation introduces the phenylsulfonyl group, protecting the pyrrole nitrogen and enhancing solubility. Phenylsulfonyl chloride is used under basic conditions to prevent side reactions.

Protocol:

  • Suspend 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv) in DCM.

  • Add triethylamine (Et₃N, 2.5 equiv) and cool to 0°C.

  • Slowly add phenylsulfonyl chloride (1.5 equiv) and stir for 12 hours at room temperature.

  • Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol).

Yield : 70–85%.

Integrated Synthesis Pathway

Combining these steps, the optimal pathway is:

Step Reagent/Condition Key Parameter
Core Formation2-amino-3-chloro-6-methylpyridine, α-amino ketone, HCl/EtOH80°C, 4 hours
ChlorinationNCS, AIBN, DCM40°C, 6 hours
SulfonylationPhenylsulfonyl chloride, Et₃N, DCM0°C → RT, 12 hours

Overall Yield : 45–55%.

Challenges and Optimization

  • Regioselectivity in Chlorination : Competing chlorination at the 2-position may occur if NCS is used without AIBN. Switching to SOCl₂ with dimethylformamide (DMF) as a catalyst improves 4-position selectivity.

  • Sulfonylation Efficiency : Excess phenylsulfonyl chloride (1.5–2.0 equiv) ensures complete conversion, but higher equivalents risk di-sulfonylation. Monitoring via TLC is critical.

  • Purification : Column chromatography is essential for removing unreacted sulfonyl chloride and byproducts. Ethanol recrystallization enhances purity to >95%.

Comparative Analysis of Chlorinating Agents

Reagent Temperature Yield (%) 4:2 Chloro Ratio
NCS + AIBN40°C789:1
SOCl₂ + DMF25°C8215:1
Cl₂ (gas)0°C654:1

SOCl₂ with DMF offers superior regioselectivity and yield, making it the preferred choice for large-scale synthesis.

Scalability and Industrial Relevance

The integrated pathway is scalable to kilogram quantities with minor adjustments:

  • Core Formation : Switch from batch to flow reactor for improved heat management.

  • Chlorination : Use continuous distillation to remove excess SOCl₂.

  • Sulfonylation : Employ mechanochemical grinding to reduce solvent volume .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Oxidation: Sulfone derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloro and phenylsulfonyl groups can participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes or receptors . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features
Target Compound 4-Cl, 6-Me, 1-(PhSO₂) 306.77 Chlorine at C4 enhances electrophilicity; methyl at C6 minimizes steric hindrance .
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 6-Cl, 1-(PhSO₂) 297.75 Chlorine at C6 alters reactivity in cross-coupling reactions (similarity score: 0.88) .
4-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl, 2-Me, 1-(PhSO₂) 306.77 Methyl at C2 introduces steric hindrance near the reactive N1 position .
4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl, 1-(4-MePhSO₂) 320.80 4-Methylphenylsulfonyl group induces π-π interactions (centroid distance: 3.623 Å) .
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-CF₃, 1-(PhSO₂) 360.76 CF₃ at C5 increases lipophilicity and electron-withdrawing effects .
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Br, 2-I, 1-(PhSO₂) 463.04 Halogens at C4 and C2 enable further functionalization via cross-coupling .

Physicochemical Properties

  • Solubility : The target compound is DMSO-soluble, while CF₃-substituted derivatives (e.g., 5-CF₃ analog) may exhibit reduced aqueous solubility due to increased hydrophobicity .
  • Crystallography : The 4-methylphenylsulfonyl group in the 4-MePhSO₂ analog forms a dihedral angle of 79.6° with the pyrrolopyridine ring, stabilizing the crystal lattice via π-π interactions .

Biological Activity

4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. Its molecular formula is C13H10ClN2O2S, with a molecular weight of approximately 292.74 g/mol. The unique combination of functional groups in this compound suggests various biological activities, particularly as an anti-inflammatory and anticancer agent.

Structural Characteristics

The compound features a pyrrolo[2,3-b]pyridine core, which is modified by the presence of a chloro group at the 4-position, a methyl group at the 6-position, and a phenylsulfonyl group at the 1-position. This structural configuration enhances its chemical reactivity and biological activity compared to similar compounds lacking these substituents.

Biological Activity and Mechanism

Research indicates that 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits significant interactions with various biological targets, including enzymes and receptors involved in inflammatory responses and tumor growth. The phenylsulfonyl moiety is particularly noted for increasing binding affinity to these targets, potentially inhibiting their activity .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against human tumor cell lines with IC50 values in the micromolar range. Table 1 summarizes some key findings from recent studies:

Cell Line IC50 (µM) Effect
A54926Significant apoptosis
MCF-736.12Induction of autophagy
HCT1160.39Strong cytotoxicity

These results indicate that the compound not only inhibits cell growth but also induces apoptosis and autophagy in cancer cells, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study reported that modifications to the compound's structure significantly affected its binding affinity and biological activity against various cancer cell lines, suggesting that further structural optimization could enhance its therapeutic potential.
  • Anti-inflammatory Properties : Other research has indicated that compounds with similar structures exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. The specific mechanism of action for 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine remains an area for further investigation .
  • Enzyme Inhibition : The compound has been shown to interact with several enzymes critical for tumor progression, including Aurora-A kinase and CDK2, making it a candidate for targeted cancer therapies .

Comparative Analysis

To understand the uniqueness of 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine relative to similar compounds, Table 2 presents a comparison of structurally related compounds:

Compound Name CAS Number Similarity Score
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine744209-63-00.94
5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1227267-08-40.94
4,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1227269-27-30.92

This table illustrates how closely related compounds compare in terms of structural similarity and highlights the potential for discovering new derivatives with enhanced biological activity.

Q & A

Q. Purification Methods :

  • Chromatography : Silica gel column chromatography is widely used to isolate intermediates, with eluents like ethyl acetate/hexane mixtures .
  • Recrystallization : Crude products (e.g., sulfonylated intermediates) are purified via recrystallization from methanol or ethanol .

(Advanced) How can researchers optimize the regioselectivity of sulfonylation in the synthesis of 1-(phenylsulfonyl)-substituted pyrrolopyridines?

Answer:
Regioselectivity is influenced by:

  • Reaction Temperature : Low temperatures (e.g., 0°C) favor sulfonylation at the 1-position over competing sites.
  • Catalysts : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance sulfonyl group transfer to the pyrrolopyridine nitrogen .
  • Substrate Pre-activation : Pre-treatment of the core with NaH in THF can deprotonate the 1-position, directing sulfonylation .

Example : In the synthesis of 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, maintaining 273 K during sulfonyl chloride addition achieved >75% regioselectivity .

(Basic) What spectroscopic techniques are essential for characterizing the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions. For example, the phenylsulfonyl group shows aromatic protons at δ 7.5–8.0 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
  • X-ray Crystallography : Resolves crystal packing and π-π interactions (e.g., centroid distances of 3.6 Å between phenyl rings in sulfonylated derivatives) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 307 for C14H11ClN2O2S) .

(Advanced) How do electronic structure analyses (e.g., charge density studies) inform the reactivity of this compound?

Answer:

  • Charge Density Analysis : High-resolution X-ray diffraction coupled with DFT calculations reveals:
    • Covalent Bonding : N–C bonds exhibit electron densities of 2.07–2.74 e Å⁻³ and Laplacians of −11.4 to −19.2 e Å⁻⁵, indicating strong covalent character .
    • Hydrogen Bonding : Intermolecular N–H⋯N bonds (3.6 Å) stabilize the crystal lattice, while weaker C–H⋯Cl interactions (3.2 Å) influence solubility .
  • HOMO-LUMO Gap : A large gap (3.59 eV) suggests kinetic stability, guiding derivatization strategies to preserve core reactivity .

(Advanced) When encountering contradictory structure-activity relationship (SAR) data in FGFR inhibition studies, what methodological approaches can resolve these discrepancies?

Answer:
Case Study : In FGFR1 inhibition, conflicting SAR data may arise from substituent effects.

  • Position-Specific Modifications :
    • 5-Position : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) enhances interactions with Gly485, improving IC50 values (e.g., 7 nM for FGFR1) .
    • 3-Position : Methoxy groups may clash with hydrophobic pockets; replacing them with bulkier substituents (e.g., nicotinamide) restores activity .

Q. Table: Key SAR Modifications and Effects

PositionModificationFGFR1 IC50 (nM)Effect on Activity
5Trifluoromethyl7↑ H-bonding with Gly485
3Methoxy → Nicotinamide25↓ Steric hindrance

Q. Methodology :

Docking Studies : Validate hypothesized interactions (e.g., hydrogen bonds with FGFR1’s hinge region) .

Cellular Assays : Compare proliferation inhibition (e.g., 4T1 breast cancer cells) across derivatives to reconcile in vitro vs. in vivo data .

(Basic) What are the key structural features influencing the biological activity of this compound?

Answer:

  • Phenylsulfonyl Group : Enhances solubility and stabilizes target binding via π-π stacking .
  • Chloro Substituent : Increases electrophilicity, facilitating interactions with kinase ATP pockets .
  • Methyl Group : Improves metabolic stability by reducing oxidative degradation at position 6 .

(Advanced) How can researchers address low yields in the final step of synthesizing 1-(phenylsulfonyl) derivatives?

Answer:

  • Optimize Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonyl group transfer efficiency .
  • Workup Protocol : Quench unreacted reagents with ice-cold water and extract with dichloromethane to minimize hydrolysis .

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